molecular formula C5H9N3O3S B13276502 1-(Methoxymethyl)-1H-pyrazole-5-sulfonamide

1-(Methoxymethyl)-1H-pyrazole-5-sulfonamide

Cat. No.: B13276502
M. Wt: 191.21 g/mol
InChI Key: TZVBHSFYBIALHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Application Note 1-(Methoxymethyl)-1H-pyrazole-5-sulfonamide is a chemical compound of interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. Its structure incorporates both a pyrazole ring and a sulfonamide functional group, which are known pharmacophores in drug discovery. Research Value and Potential Applications Sulfonamide derivatives containing a pyrazole moiety have demonstrated a broad range of biological activities in scientific studies. Recent research highlights that such hybrid structures can serve as potent inhibitors of glucosidase enzymes, such as α-glucosidase. Inhibiting this enzyme is a recognized therapeutic strategy for managing postprandial hyperglycemia in Type 2 Diabetes Mellitus (T2DM), as it delays carbohydrate digestion and glucose absorption. Compounds in this class have shown significant activity in in vitro assays, outperforming standard drugs like acarbose. The pyrazole and sulfonamide moieties are critical for interactions with enzyme active sites, making this compound a valuable scaffold for further investigation into antidiabetic agents . Handling and Usage This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(methoxymethyl)pyrazole-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O3S/c1-11-4-8-5(2-3-7-8)12(6,9)10/h2-3H,4H2,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVBHSFYBIALHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=CC=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Pyrazole Ring

  • The pyrazole ring is commonly synthesized by reacting 1,3-dicarbonyl compounds (e.g., methyl 5-methyl-1H-pyrazole-3-carboxylate) with hydrazine hydrate in methanol under controlled temperature conditions (ice bath to room temperature).
  • For example, methyl 5-methyl-1H-pyrazole-3-carboxylate is treated dropwise with hydrazine hydrate at 0 °C, then stirred at room temperature for 30 minutes to yield the pyrazole intermediate.
  • The crude product is extracted and purified for the next step.

Introduction of Methoxymethyl Group (N-1 Substitution)

  • Alkylation of the pyrazole nitrogen (N-1) with methoxymethyl chloride or bromide is performed in the presence of a base such as potassium carbonate or sodium hydride.
  • Solvent choice is critical: polar aprotic solvents like DMF or acetonitrile are preferred for better yields.
  • Reaction temperatures are typically between room temperature and 80 °C, with reaction times ranging from a few hours to overnight.
  • For example, 1H-pyrazole is reacted with methoxymethyl chloride in DMF with K2CO3 at 80 °C to afford 1-(methoxymethyl)-1H-pyrazole derivatives.

Sulfonylation to Form Sulfonamide at C-5

  • The sulfonamide group is introduced by first converting the pyrazole derivative into a sulfonyl chloride intermediate using chlorosulfonic acid and thionyl chloride.
  • This step is performed under nitrogen atmosphere, starting at 0 °C and then heated to 60 °C for several hours.
  • The resulting sulfonyl chloride is then reacted with ammonia or a primary amine to yield the sulfonamide.
  • Typical solvents include dichloromethane (DCM) or chloroform, and bases such as DIPEA (N,N-diisopropylethylamine) are used to scavenge HCl formed during amide bond formation.

Representative Synthetic Route Summary

Step Reactants/Conditions Description Yield/Notes
1 1,3-dicarbonyl compound + Hydrazine hydrate, MeOH, 0 °C to RT Pyrazole ring formation High yield, mild conditions
2 Pyrazole + Methoxymethyl chloride, K2CO3, DMF, 80 °C N-1 alkylation with methoxymethyl group Moderate to good yield; solvent critical
3 Pyrazole derivative + Chlorosulfonic acid, then thionyl chloride, 0–60 °C Formation of sulfonyl chloride intermediate Good yield, requires inert atmosphere
4 Sulfonyl chloride + Ammonia or amine, DCM, DIPEA, RT Conversion to sulfonamide Moderate to good yield, purification by chromatography

Detailed Research Findings and Optimization

Base and Solvent Effects on Alkylation

  • Alkylation using potassium carbonate in THF or acetone gave no product formation.
  • Using DMF or acetonitrile as solvent produced the desired product but with low yields (below 20%).
  • Sodium hydroxide or sodium hydride as bases in DMF improved yields significantly (up to 70% in some cases).

Sulfonylation Conditions

  • Chlorosulfonic acid addition to pyrazole derivatives is highly exothermic and requires slow addition at 0 °C under nitrogen.
  • Subsequent thionyl chloride treatment converts sulfonic acid to sulfonyl chloride efficiently.
  • The sulfonyl chloride intermediate is stable enough to be isolated or directly reacted with amines to form sulfonamides.

Purification and Characterization

  • Final products are purified by silica gel chromatography using gradients of ethyl acetate/hexane or DCM/methanol.
  • Characterization is performed by 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.

Summary Table of Key Reaction Parameters

Reaction Step Reagents Solvent Temperature Time Yield (%) Notes
Pyrazole formation Hydrazine hydrate + methyl ester Methanol 0 °C to RT 1 h >90 Mild, exothermic
N-1 Methoxymethylation Methoxymethyl chloride + base (K2CO3/NaH) DMF 25–80 °C 4–16 h 40–70 Solvent/base critical
Sulfonyl chloride formation Chlorosulfonic acid + thionyl chloride Chloroform/DCM 0–60 °C 10–12 h 70–90 Inert atmosphere needed
Sulfonamide formation Sulfonyl chloride + NH3 or amine + DIPEA DCM RT Overnight 50–80 Purification by chromatography

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-1H-pyrazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1-(Methoxymethyl)-1H-pyrazole-5-sulfonamide, a pyrazole derivative, has been explored in the context of various scientific applications . Research indicates its potential in medicinal chemistry, particularly in the development of novel therapeutic agents .

  • Inhibitors of CA IX: Pyrazole-sulfonamide derivatives have been investigated as mimics of dual-tail inhibitors of CA IX, demonstrating their potential in targeting metastatic cancer cells .
  • GS-LRRK2 Kinase Inhibitors: 1H-pyrazoles have shown promise as potent and selective GS-LRRK2 kinase inhibitors . These compounds exhibit good selectivity toward LRRK2 variants and may not penetrate the blood-brain barrier, suggesting potential applications in neurological research .

Case Studies

  • Metastatic Colon Cancer Cells: A study using pyridine sulfonamide-pyrazole hybrid scaffolds showed that diphenyl pyrazole carboxamide derivative 11 induced cell cycle arrest in the G0/G1 phase, increasing the cell population from 32.06% to 50.47% and decreasing the S phase population from 37.06% to 29.5% . Compound 3 had no effect on SW-620 cells .

Data Tables

Data for Photoremovable Protecting Groups:

Leaving group, X (protected species)SolventQuantum yield, ΦChemical yield of HX release (%)k app/s –1 a
Clbenzene0.11 56a (0.12) 54a4.4 × 10 6 61
methanol0.76 56a (0.78) 54a4.4 × 10 4 61
OC(=O)R (carboxylic acids)benzene0.18–0.25 54b,57b85–95 54b∼2 57b
methanol0.09–0.14 57b92 54b4.5 × 10 2 57b
OP(=O)(OR) 2 (phosphates)benzene0.09 54a∼2 54a
methanol0.71 54a94 54a5 × 10 4 54a
OS(=O) 2R (sulfonic acids)benzene0.16–0.19 54a
methanol0.68 54a90–93 54a4 × 10 4 54a
OC(=O)OR (alcohols)cyclohexane0.36–0.51 58>70 58b
methanol0.09–0.20 58
OC(=O)NR 2 (amines)cyclohexane0.054–0.089 59
acetonitrile0.035–0.070 5997 59b
methanol0.027–0.061 59

Predicted Collision Cross Section

The predicted collision cross section (CCS) values for 1-(methoxymethyl)-1h-pyrazole-5-carboxylic acid are listed below :

Adductm/zPredicted CCS (Ų)
$$M+H]+157.06078130.9
$$M+Na]+179.04272141.0
$$M+NH4]+174.08732137.1
$$M+K]+195.01666139.3
$$M-H]-155.04622129.2
$$M+Na-2H]-177.02817134.8
$$M]+156.05295131.4
$$M]-156.05405131.4

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and properties of 1-(Methoxymethyl)-1H-pyrazole-5-sulfonamide and analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities References
1-(Methoxymethyl)-1H-pyrazole-5-sulfonamide 1: -CH2-OCH3; 5: -SO2-NH2 C6H10N3O3S 213.23 g/mol Enhanced solubility due to methoxymethyl group; potential bioactivity
1-Methyl-4-phenyl-1H-pyrazole-5-sulfonamide 1: -CH3; 4: -C6H5; 5: -SO2-NH2 C10H11N3O2S 249.28 g/mol Lower polarity than methoxymethyl derivative; used in antibacterial studies
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide 1: -CH3; 3: -CH3; 4: -SO2-NH2; 5: -Cl C5H8ClN3O2S 221.66 g/mol Halogenation at 5-position increases electrophilicity; antimycobacterial activity
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-5-sulfonamide 1: -C6H3ClF; 5: -SO2-NH2 C9H7ClFN3O2S 275.69 g/mol Aryl halide substituent enhances target binding in enzyme inhibition
4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide 1: -CH3; 4: -CHO; 5: -SO2-NH2 C5H7N3O3S 189.19 g/mol Aldehyde group enables further derivatization; intermediate in synthesis

Electronic and Steric Effects

  • Halogen vs. Methoxymethyl: Chloro or fluoro substituents (e.g., ) introduce electron-withdrawing effects, enhancing electrophilicity and enzyme-binding affinity.
  • Substituent Position : Sulfonamide placement at the 4-position () versus 5-position (target compound) alters steric interactions in molecular recognition. The 5-position may allow better access to active sites in biological targets .

Biological Activity

1-(Methoxymethyl)-1H-pyrazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, drawing from various research studies.

Chemical Structure and Properties

1-(Methoxymethyl)-1H-pyrazole-5-sulfonamide belongs to the pyrazole class of compounds, characterized by a five-membered ring structure containing two nitrogen atoms. The sulfonamide group enhances its solubility and biological activity, making it a valuable scaffold for drug development.

The biological activity of 1-(Methoxymethyl)-1H-pyrazole-5-sulfonamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to act as an inhibitor for various enzymes, including carbonic anhydrases (CAs), which are crucial for regulating pH and fluid balance in biological systems . The binding affinity of the sulfonamide group to the active sites of these enzymes enhances its inhibitory effects.
  • Cell Cycle Modulation : Research indicates that this compound can induce cell cycle arrest in cancer cells. For instance, studies have demonstrated that it affects the G0/G1 and S phases of the cell cycle, leading to reduced proliferation in colon cancer cell lines .
  • Induction of Apoptosis : The compound has been linked to apoptosis in various cancer models. It promotes programmed cell death through mechanisms involving mitochondrial pathways and caspase activation, contributing to its anticancer properties .

Anticancer Activity

1-(Methoxymethyl)-1H-pyrazole-5-sulfonamide exhibits potent anticancer effects across different tumor types:

  • Colon Cancer : In vitro studies have shown that this compound significantly reduces cell viability in colon cancer cell lines such as HCT-116 and HT-29. It induces apoptosis and cell cycle arrest, demonstrating higher efficacy compared to standard treatments like 5-fluorouracil (5-FU) .
  • Breast Cancer : The compound has also been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising cytotoxic effects. Notably, it enhances the efficacy of doxorubicin when used in combination therapy, indicating potential for synergistic effects in treatment regimens .

Antimicrobial Activity

In addition to its anticancer properties, 1-(Methoxymethyl)-1H-pyrazole-5-sulfonamide has demonstrated antimicrobial activity against various pathogens:

  • Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria, with studies indicating significant inhibition at low concentrations. This makes it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanismReference
AnticancerHCT-116 (Colon Cancer)Cell cycle arrest
AnticancerMDA-MB-231 (Breast Cancer)Apoptosis induction
AntimicrobialE. coliBacterial growth inhibition
Anti-inflammatoryVariousCytokine inhibition

Q & A

Q. What are the standard synthetic routes for introducing the sulfonamide group at the 5-position of pyrazole derivatives?

The sulfonamide group is typically introduced via sulfonylation reactions using sulfonyl chlorides. For example, 5-substituted pyrazole sulfonamides can be synthesized by reacting pyrazole intermediates with sulfonyl chlorides under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane . Optimization of stoichiometry and reaction time is critical to minimize by-products such as disubstituted sulfonamides.

Q. How is the methoxymethyl group introduced at the 1-position of the pyrazole ring?

Alkylation of pyrazole precursors with methoxymethyl chloride or bromide is a common method. This reaction often requires a base (e.g., NaH) in aprotic solvents like THF to facilitate nucleophilic substitution. Regioselectivity must be verified via NMR or X-ray crystallography to confirm substitution at the 1-position .

Q. What purification techniques are effective for isolating 1-(Methoxymethyl)-1H-pyrazole-5-sulfonamide?

Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) is standard. Recrystallization from ethanol or acetonitrile may improve purity. Analytical HPLC with a C18 column and UV detection at 254 nm can validate purity >95% .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of sulfonamide group addition to pyrazole scaffolds?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) assess electron density distribution on the pyrazole ring, identifying the 5-position as the most nucleophilic site. Molecular electrostatic potential maps and Fukui indices further rationalize regioselectivity, aligning with experimental outcomes .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole sulfonamides?

Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardized protocols, such as using DMSO concentrations <0.1% and corroborating results with orthogonal assays (e.g., enzymatic vs. cell-based), improve reproducibility. Meta-analyses of structure-activity relationships (SAR) can identify critical substituents influencing activity .

Q. How do steric effects of the methoxymethyl group influence catalytic transformations of pyrazole sulfonamides?

The methoxymethyl group increases steric hindrance at the 1-position, reducing reactivity in electrophilic substitutions. Kinetic studies (e.g., Hammett plots) reveal slower reaction rates compared to unsubstituted pyrazoles. However, this group enhances stability against metabolic degradation in pharmacological studies .

Q. What advanced characterization techniques confirm the crystal structure of 1-(Methoxymethyl)-1H-pyrazole-5-sulfonamide?

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry and hydrogen bonding patterns. For example, SC-XRD data (R factor <0.05) reveal intermolecular N–H···O interactions between sulfonamide groups, stabilizing the crystal lattice .

Q. How can reaction optimization address low yields in multi-step syntheses of this compound?

Design of Experiments (DoE) methodologies, such as response surface modeling, identify critical parameters (e.g., temperature, catalyst loading). For instance, using Pd/C instead of homogeneous catalysts in hydrogenation steps can improve yields by 20–30% while reducing metal contamination .

Methodological Considerations

  • Synthetic Challenges : Competing side reactions (e.g., over-sulfonylation) require careful monitoring via TLC or in-situ FTIR .
  • Analytical Validation : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are essential for confirming molecular connectivity .
  • Biological Testing : Use positive controls (e.g., celecoxib for COX-2 inhibition) to benchmark activity and ensure assay validity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.